N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide is a synthetic organic molecule known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an imidazole ring and a substituted indole structure, making it a candidate for biological and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the indole ring, followed by the introduction of the 1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl moiety, and finally the attachment of the 2-methylpropyl group. Reagents like indole-4-carboxylic acid, various protecting groups, and catalysts are commonly used in these reactions. The reaction conditions often require precise temperature control, anhydrous environments, and prolonged reaction times to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using flow chemistry techniques. This allows for continuous production under controlled conditions, enhancing efficiency and reducing the chances of impurities. The choice of solvents, catalysts, and purification methods are optimized to achieve cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxy group may be oxidized to form corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions may target the imidazole ring, potentially reducing it to form less complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides, under basic or acidic conditions, facilitate these reactions.
Major Products
The products formed from these reactions depend on the reagents and conditions used. Oxidation might yield carbonyl-containing compounds, while reduction could produce more simplified structures. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials or catalysts.
Biology
In biological studies, this compound is explored for its potential interactions with enzymes or receptors. It serves as a tool for understanding biochemical pathways and mechanisms.
Medicine
Medically, it is investigated for its potential therapeutic properties. Its interaction with biological targets suggests possible applications in drug development for diseases like cancer or neurological disorders.
Industry
Industrially, this compound may be used in the development of specialty chemicals or advanced materials due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism by which N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into binding sites, altering the activity of these targets and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-hydroxy-3-(1H-indol-4-yl)propan-2-yl]-1-(2-methylpropyl)benzene-4-carboxamide
N-[(2S)-1-hydroxy-3-(1H-pyrrole-4-yl)propan-2-yl]-1-(2-methylpropyl)thiazole-4-carboxamide
Unique Features
N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide stands out due to its dual presence of an imidazole ring and a substituted indole, which is not commonly found in similar compounds. This uniqueness contributes to its distinct reactivity and potential for diverse scientific applications.
There you go
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13(2)10-23-7-6-16-17(4-3-5-18(16)23)19(25)22-15(11-24)8-14-9-20-12-21-14/h3-7,9,12-13,15,24H,8,10-11H2,1-2H3,(H,20,21)(H,22,25)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOQGPHAYSKPCE-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)C(=O)NC(CC3=CN=CN3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)C(=O)N[C@@H](CC3=CN=CN3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.